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Compound of Interest

Compound Name: Zalunfiban dihydrochloride

Cat. No.: B8180640

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zalunfiban, also known as RUC-4, is a potent and selective small-molecule antagonist of the
platelet integrin receptor allbB3 (also known as glycoprotein lIb/llla).[1][2] It is under
investigation as a pre-hospital therapeutic agent for ST-segment elevation myocardial infarction
(STEMI), designed for rapid administration to inhibit platelet aggregation and restore blood
flow.[3][4] This technical guide provides a detailed overview of the chemical structure and
synthesis of Zalunfiban, intended for researchers and professionals in drug development.

Chemical Structure and Properties

Zalunfiban is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-N-(5-
(5-oxo-7-(piperazin-1-yl)-5H-[1][5][6]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl)acetamide. Its
chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C16H18NsO02S

Molecular Weight 386.43 g/mol

CAS Number 1448313-27-6 [7]
C1CN(CCN1)c2cc(=0)n3c(n2)

SMILES
sc(-c4cc(cnc4)NC(=0O)CN)n3

- 60-80 mg/mL in aqueous
Solubility [2][8]

solutions

Mechanism of Action: Platelet Aggregation
Inhibition

Zalunfiban's therapeutic effect stems from its ability to block the final common pathway of
platelet aggregation. Platelet activation, triggered by various agonists such as thrombin, ADP,
and thromboxane A2, leads to a conformational change in the allbf33 integrin receptor. This
change enables the receptor to bind fibrinogen, which acts as a bridge between platelets,

leading to the formation of a thrombus. Zalunfiban binds to the allbB3 receptor, preventing the
binding of fibrinogen and thereby inhibiting platelet aggregation.[3][4]

Zalunfiban (RUC-4) blocks

Platelet
conformational
Platelet Activation leads to allbB3 Receptor change allb3 Receptor
(Thrombin, ADP, TXA2) (Inactive) (Active)

binds

Fibrinogen
9 Platelet Aggregation

(Thrombus Formation)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://aquigenbio.com/product/zalunfiban/
https://pubmed.ncbi.nlm.nih.gov/25147334/
https://www.ahajournals.org/doi/10.1161/ATVBAHA.114.303724
https://www.celecor.com/about-zalunfiban/
https://clinicaltrials.eu/inn/zalunfiban/
https://www.benchchem.com/product/b8180640?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Mechanism of action of Zalunfiban in inhibiting platelet aggregation.

Synthesis of Zalunfiban (RUC-4)

The synthesis of Zalunfiban is a multi-step process. The following is a general outline of a
potential synthetic route based on the structure of the molecule. Specific details regarding
reagents, reaction conditions, and yields would be found in detailed synthetic chemistry
publications.

A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three
key building blocks: a substituted pyridine derivative, a thiadiazole-pyrimidine core, and a
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Caption: A potential synthetic pathway for Zalunfiban (RUC-4).

Experimental Protocols

Detailed experimental protocols for the synthesis of Zalunfiban (RUC-4) are not extensively
available in the public domain but are referenced in the supplementary materials of the primary
research article by Li et al. in Arteriosclerosis, Thrombosis, and Vascular Biology. The following
are generalized experimental procedures for key reaction types that would be involved in the
synthesis.
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General Procedure for Cyclization to form Thiadiazole-Pyrimidine Core (B to I11): A substituted
thiourea derivative is reacted with a suitable cyclizing agent, such as a halo-dicarbonyl
compound, in an appropriate solvent (e.g., ethanol, DMF). The reaction mixture is typically
heated to reflux for several hours. Upon completion, the product is isolated by filtration or
extraction and purified by recrystallization or column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (C to 11): The thiadiazole-pyrimidine
intermediate containing a suitable leaving group (e.g., a halogen) is reacted with piperazine in
a polar aprotic solvent (e.g., DMSO, NMP) at an elevated temperature. A base, such as
potassium carbonate or triethylamine, may be added to facilitate the reaction. The product is
isolated by aqueous workup and purified by chromatography.

General Procedure for Amide Coupling (11 and 12 to Zalunfiban): The functionalized pyridine
intermediate (containing a carboxylic acid or its activated derivative) is coupled with the
thiadiazole-pyrimidine amine intermediate. Standard peptide coupling reagents, such as HATU
or HOBY/EDC, are employed in a solvent like DMF or DCM. The reaction is typically stirred at
room temperature until completion. The final product, Zalunfiban, is purified by preparative
HPLC.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and
pharmacokinetics of Zalunfiban.

Table 1: In Vitro Activity of Zalunfiban
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Parameter

Value

Species

Assay
. Reference
Conditions

ICso

45 nM

Human

Platelet allbp3

: [9]
antagonism

ICso0

40+ 9 nM

Human

ADP-induced
platelet
[°]

aggregation

(without aspirin)

ICso

37+5nM

Human

ADP-induced
platelet

: . [°]
aggregation (with

aspirin)

Table 2: Pharmacokinetic Parameters of Zalunfiban in Non-Human Primates (Intramuscular

Administration)

Dose Cmax . Bioavailabil
Tmax (Min) Til2 (hours) . Reference
(mgl/kg) (ng/mL) ity
1.0 - 15 0.28-0.56 1.2 [9]
1.93 - 5-15 0.28 - 0.56 0.60-0.88 [9]
3.86 - 5-15 0.28 - 0.56 0.60 - 0.88 9]

Table 3: Pharmacokinetic Parameters of Zalunfiban in STEMI Patients (Subcutaneous

Administration)

Dose (mg/kg) Mean Cmax (ng/mL)  Median Tmax (min) Reference
0.075 96.7 + 26.0 [10]
0.090 152.4+£114.0 [10]
0.110 129.8 £ 23.3 [10]
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Conclusion

Zalunfiban (RUC-4) is a promising antiplatelet agent with a well-defined chemical structure and
a mechanism of action that targets the final common pathway of platelet aggregation. While
detailed, publicly available synthetic protocols are limited, the molecular architecture suggests
a feasible multi-step synthesis involving key heterocyclic intermediates. The available
quantitative data from preclinical and clinical studies highlight its potent in vitro activity and
rapid pharmacokinetic profile, supporting its development for the acute treatment of myocardial
infarction. Further research and publication of detailed synthetic methodologies will be valuable
for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Zalunfiban (RUC-4): A Technical Guide to its Chemical
Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180640#zalunfiban-ruc-4-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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